5-bromo-4-chloro-1H-indole-3-carbaldehyde
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Overview
Description
5-Bromo-4-chloro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-1H-indole-3-carbaldehyde typically involves the bromination and chlorination of indole-3-carbaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the indole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-4-chloro-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme activities and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like beta-galactosidase, leading to the cleavage of glycosidic bonds and the formation of biologically active products . Additionally, its aldehyde group can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indole-3-carbaldehyde
- 4-Chloro-1H-indole-3-carbaldehyde
- 5-Chloro-1H-indole-3-carbaldehyde
- 5-Methoxy-1H-indole-3-carbaldehyde
Uniqueness
5-Bromo-4-chloro-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and chlorine substituents on the indole ring. This dual substitution enhances its reactivity and allows for a broader range of chemical modifications compared to its mono-substituted counterparts .
Properties
CAS No. |
115666-39-2 |
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Molecular Formula |
C9H5BrClNO |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
5-bromo-4-chloro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |
InChI Key |
AQDXHTMKGQSWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)Cl)Br |
Origin of Product |
United States |
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